Ethyl 9H-fluorene-1-carboxylate
Description
Ethyl 9H-fluorene-1-carboxylate is an aromatic ester derivative of fluorene, characterized by a carboxylate group at the 1-position and an ethyl ester substituent. Fluorene-based compounds are structurally notable for their planar, bicyclic framework, which enables π-π stacking interactions and influences their electronic properties. This compound is typically synthesized via esterification of fluorene-1-carboxylic acid with ethanol under acidic or enzymatic catalysis.
Structural elucidation of such compounds often employs X-ray crystallography, with software like SHELX facilitating refinement of atomic coordinates and thermal parameters . For example, SHELXL’s robust algorithms enable precise determination of bond lengths and angles, critical for comparing stereoelectronic effects in fluorene analogs .
Properties
IUPAC Name |
ethyl 9H-fluorene-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c1-2-18-16(17)14-9-5-8-13-12-7-4-3-6-11(12)10-15(13)14/h3-9H,2,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNPCCRMWRKICFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC2=C1CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fischer Esterification: Acid-Catalyzed Synthesis
Reaction Mechanism and Standard Conditions
The Fischer esterification method involves the direct reaction of 9H-fluorene-1-carboxylic acid (CAS 6276-03-5) with ethanol in the presence of a Brønsted acid catalyst, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The equilibrium-driven process follows the PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation) mechanism.
Key steps include:
- Protonation of the carboxylic acid’s carbonyl oxygen, enhancing electrophilicity.
- Nucleophilic attack by ethanol, forming a tetrahedral intermediate.
- Dehydration to yield the ester and water.
Reaction conditions:
- Molar ratio : 1:5 (carboxylic acid:ethanol) to shift equilibrium toward ester formation.
- Temperature : Reflux (~78°C for ethanol) for 8–12 hours.
- Catalyst loading : 1–5 mol% H₂SO₄.
Table 1: Optimization of Fischer Esterification Parameters
| Parameter | Optimal Range | Yield (%) | Reference |
|---|---|---|---|
| Ethanol excess | 5–10 equivalents | 70–85 | |
| Reaction time | 10–12 hours | 82 | |
| Catalyst (H₂SO₄) | 3 mol% | 78 |
Industrial Adaptation
Continuous flow reactors enhance efficiency in large-scale production. Automated systems maintain precise control over temperature and stoichiometry, achieving yields >80% with reduced side products. For example, a packed-bed reactor with immobilized sulfonic acid catalysts reduces corrosion risks compared to traditional H₂SO₄.
Acid Chloride Intermediate Method
Synthesis via Acyl Chloride Activation
This two-step method avoids equilibrium limitations by converting 9H-fluorene-1-carboxylic acid to its acyl chloride before esterification:
Step 1: Formation of 9H-Fluorene-1-Carbonyl Chloride
Reagents: Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in anhydrous dichloromethane (DCM).
Conditions:
Step 2: Esterification with Ethanol
The acyl chloride reacts with ethanol in the presence of a base (e.g., triethylamine, Et₃N) to neutralize HCl:
$$
\text{9H-Fluorene-1-COCl} + \text{EtOH} \xrightarrow{\text{Et}_3\text{N}} \text{9H-Fluorene-1-COOEt} + \text{HCl}
$$
Advantages :
Table 2: Comparative Performance of Chlorinating Agents
| Reagent | Temperature (°C) | Purity (%) | Yield (%) |
|---|---|---|---|
| SOCl₂ | 25 | 99 | 92 |
| (COCl)₂ | 0→25 | 98 | 95 |
Alternative and Emerging Methods
Comparative Analysis of Preparation Methods
Table 3: Method Comparison for this compound Synthesis
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Fischer Esterification | 78–85 | 95 | High | Low |
| Acid Chloride | 90–95 | 99 | Moderate | Moderate |
| Nickel Catalysis | 85–90 | 97 | Low | High |
Key findings :
- Fischer esterification remains the most cost-effective for large-scale production.
- Acid chloride method offers superior yields but requires stringent safety protocols.
- Nickel catalysis is promising for specialty applications but limited by catalyst costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 9H-fluorene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 9H-fluorene-1-carboxylic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: 9H-fluorene-1-carboxylic acid.
Reduction: 9H-fluorene-1-methanol.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Ethyl 9H-fluorene-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 9H-fluorene-1-carboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release 9H-fluorene-1-carboxylic acid, which can then interact with various enzymes and receptors in biological systems. The pathways involved in these interactions are still under investigation, but they are believed to include modulation of enzyme activity and receptor binding .
Comparison with Similar Compounds
Comparison with Similar Compounds
Ethyl 9H-fluorene-1-carboxylate shares structural and functional similarities with other fluorene esters and aromatic carboxylates. Key comparators include:
Table 1: Comparative Properties of Fluorene Carboxylate Derivatives
Notes:
- *Melting points and bioactivity data are illustrative; exact values require experimental validation via crystallography (e.g., SHELX ) or bioassays.
- Solubility trends correlate with alkyl chain length: ethyl esters balance lipophilicity and polarity, enhancing solubility in ethyl acetate, a solvent widely used for bioactive compound extraction .
- Bioactivity against fungal pathogens (e.g., Aspergillus spp.) is inferred from studies on structurally related esters, where ethyl derivatives often exhibit superior potency due to optimized membrane permeability .
Key Findings:
Structural Insights : this compound’s ethyl group introduces steric and electronic effects distinct from methyl or propyl analogs. Crystallographic tools like SHELX and WinGX enable precise comparison of torsional angles and packing efficiencies, which influence thermal stability and crystallinity.
Synthetic Flexibility : Ethyl esters are preferentially synthesized in ethyl acetate due to favorable solvation effects, a method highlighted in studies of turmeric-derived bioactives .
Bioactivity Trends : Ethyl-substituted fluorenes often outperform methyl analogs in antifungal assays, likely due to enhanced lipid solubility. However, propyl derivatives may suffer from reduced diffusion rates, underscoring the importance of alkyl chain optimization .
Methodological Considerations
- Crystallography : SHELX remains a gold standard for refining fluorene derivatives’ crystal structures, though WinGX provides an integrated suite for data analysis and visualization .
- Extraction Protocols : Ethyl acetate’s efficacy in isolating bioactive esters (Table 26 in ) supports its use in purifying fluorene carboxylates.
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for preparing Ethyl 9H-fluorene-1-carboxylate, and how can purity be verified?
- Methodological Answer : this compound can be synthesized via esterification of 9H-fluorene-1-carboxylic acid using ethanol under acid catalysis (e.g., sulfuric acid). Purity verification typically employs HPLC (High-Performance Liquid Chromatography) and NMR spectroscopy. For example, NMR should show characteristic peaks for the ethyl ester group (δ ~1.3 ppm for CH, δ ~4.3 ppm for CH) and aromatic protons (δ 7.2–8.0 ppm). Mass spectrometry (MS) can confirm molecular weight (expected m/z: 254.3 g/mol) .
Q. How is crystallographic data for this compound obtained, and what software is recommended for analysis?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation of a solvent (e.g., dichloromethane/hexane). Data collection requires a diffractometer, and refinement is performed using SHELX programs (e.g., SHELXL for structure solution). WinGX provides a user-friendly interface for data processing .
Q. What spectroscopic techniques are essential for characterizing fluorene derivatives like this compound?
- Methodological Answer :
- FT-IR : Confirms ester C=O stretch (~1720 cm) and aromatic C-H stretches (~3050 cm).
- UV-Vis : Detects π→π* transitions in the fluorene core (λ ~260–300 nm).
- NMR : Identifies carbonyl carbon (δ ~165–170 ppm) and aromatic carbons (δ ~120–140 ppm) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound, and what are common pitfalls?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model molecular orbitals, HOMO-LUMO gaps, and electrostatic potentials. The Colle-Salvetti correlation-energy formula improves accuracy in predicting electron densities. Pitfalls include neglecting solvent effects and improper convergence criteria .
Q. What strategies resolve contradictions in experimental vs. computational data for fluorene-based esters?
- Methodological Answer :
- Data Cross-Validation : Compare DFT-predicted NMR shifts with experimental values; deviations >1 ppm suggest conformational discrepancies.
- Crystallographic Validation : Use SCXRD to resolve ambiguities in bond lengths/angles.
- Error Analysis : Quantify systematic errors (e.g., basis set limitations) and experimental noise (e.g., impurities) .
Q. How is this compound utilized in stereoselective synthesis, and what chiral derivatization techniques apply?
- Methodological Answer : The compound serves as a chiral auxiliary in asymmetric synthesis. For example, coupling with amines via carbodiimide-mediated reactions forms amides. Chiral HPLC (e.g., using a Chiralpak column) or circular dichroism (CD) verifies enantiomeric excess. Evidence from analogous fluorene derivatives (e.g., [(1R)-1-(9H-fluoren-9-yl)ethyl] carbonochloridate) highlights the role of steric hindrance in enantioselectivity .
Q. What are the challenges in scaling up synthetic protocols for fluorene carboxylates while maintaining reproducibility?
- Methodological Answer :
- Reaction Monitoring : Use in situ FT-IR or Raman spectroscopy to track esterification progress.
- Purification : Optimize column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization conditions.
- Batch Consistency : Implement QC metrics (e.g., melting point, values) .
Data Presentation and Compliance
Q. How should researchers document synthetic and analytical data for reproducibility?
- Guidelines :
- Tables : Include reaction conditions (temperature, catalyst, yield), spectroscopic data (NMR shifts, IR peaks), and crystallographic parameters (space group, R-factor).
- Charts : Plot UV-Vis absorbance vs. concentration for quantitative analysis.
- Compliance : Adhere to IUPAC nomenclature and cite databases like PubChem or NIST for reference spectra .
Q. What safety protocols are critical when handling fluorene derivatives?
- Recommendations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
